molecular formula C13H8F2N2 B180830 2-(2,6-difluorophenyl)-1H-benzimidazole CAS No. 164593-05-9

2-(2,6-difluorophenyl)-1H-benzimidazole

Número de catálogo B180830
Número CAS: 164593-05-9
Peso molecular: 230.21 g/mol
Clave InChI: OCCRJKJLZKRVPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,6-Difluorophenyl)-1H-benzimidazole, or DFB, is a heterocyclic compound with a broad range of applications in scientific research. It is a key intermediate in the synthesis of several pharmaceuticals and other organic compounds, and is used as a starting material in the synthesis of a range of heterocyclic compounds. DFB has a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer activities. The compound has also been used in the synthesis of a variety of organic compounds, such as polymers and dyes.

Aplicaciones Científicas De Investigación

1. Anti-HIV Activity

  • 2-(2,6-difluorophenyl)-1H-benzimidazole has been studied for its potential anti-HIV activity. Research indicates that it shares chemical similarities with 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, a class of HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors). However, its potency was found to be less than its thiazolo counterpart (Rao et al., 2002).

2. Inhibition of Enterovirus Replication

  • A novel selective inhibitor of several enteroviruses, TBZE-029, structurally related to 2-(2,6-difluorophenyl)-1H-benzimidazole, has been shown to inhibit viral RNA replication, targeting the nonstructural protein 2C in enteroviruses (De Palma et al., 2008).

3. Development of New HIV-1 RT Inhibitors

  • Studies have used this compound as a lead structure for designing more potent inhibitors against both wild-type and variant HIV-1 reverse transcriptases. This has led to the development of a series of 1,2-substituted benzimidazoles with promising anti-HIV activity (Roth et al., 1997).

4. Anti-Tumor Effects

  • Research has investigated the antitumor effects of 2-(2,6-difluorophenyl)-1H-benzimidazole on human promyelocytic leukemia cells, showing its potential to induce apoptosis in multidrug-resistant cancer cells (Grimaudo et al., 1998).

5. Studies on Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

  • Extensive research has been conducted on 1H,3H-thiazolo[3,4-a]benzimidazole derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, with 2-(2,6-difluorophenyl)-1H-benzimidazole being a key lead compound. These studies have contributed significantly to understanding the structure-activity relationships in developing effective HIV-1 RT inhibitors (Chimirri et al., 1999).

6. Potential Nonlinear Optical (NLO) Materials

  • Some derivatives of benzimidazole, including structures similar to 2-(2,6-difluorophenyl)-1H-benzimidazole, have been identified as potential candidates for nonlinear optical materials due to their significant hyperpolarizability values and microscopic NLO behavior (Manikandan et al., 2019).

Propiedades

IUPAC Name

2-(2,6-difluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRJKJLZKRVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364714
Record name 2-(2,6-difluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-difluorophenyl)-1H-benzimidazole

CAS RN

164593-05-9
Record name 2-(2,6-difluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(2,6-difluorophenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(2,6-difluorophenyl)-1H-benzimidazole

Q & A

Q1: How does the structure of the 2-(2,6-difluorophenyl)-1H-benzimidazole ligand influence the catalytic activity of its corresponding nickel(II) complex in norbornene polymerization?

A1: The research paper highlights that using non-chelated, monodentate benzimidazole ligands, like 2-(2,6-difluorophenyl)-1H-benzimidazole, in nickel(II) complexes leads to remarkably high catalytic activity for the vinyl polymerization of norbornene []. This high activity is attributed to the non-chelating nature of the ligand, which allows for easier access of the norbornene monomer to the nickel center during the polymerization process. The study demonstrated this by comparing the activity of a complex containing 2-(2,6-difluorophenyl)-1H-benzimidazole (complex 1) to a simpler benzimidazole complex (complex 3). Both complexes exhibited comparably high activities, confirming the importance of the non-chelating design. Furthermore, the study found that using toluene as a solvent significantly inhibited catalytic activity. While the exact reason wasn't pinpointed, it suggests that solvent interactions play a crucial role in the polymerization mechanism, potentially influencing monomer coordination or the stability of catalytic intermediates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.